molecular formula C9H20N2 B8544814 Methyl-piperidin-4-yl-propyl-amine

Methyl-piperidin-4-yl-propyl-amine

Cat. No. B8544814
M. Wt: 156.27 g/mol
InChI Key: XWFPVKLYWVTYAS-UHFFFAOYSA-N
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Patent
US07786121B2

Procedure details

To a solution of 4-(methyl-propyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (106 mg, 0.41 mmol) in AcOEt (10 ml) was added 3N HCl (4 ml). The reaction mixture was stirred for 16 hrs at RT. The solvent was removed under reduced pressure to give the desired methyl-piperidin-4-yl-propyl-amine (87 mg, 92% yield).
Name
4-(methyl-propyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:18])[CH2:15][CH2:16][CH3:17])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>CCOC(C)=O>[CH3:18][N:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)[CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
4-(methyl-propyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
106 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(CCC)C
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CCC)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 135.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.